molecular formula C19H21N3O3 B5875855 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide

2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide

Cat. No. B5875855
M. Wt: 339.4 g/mol
InChI Key: BDFLPEXIPQBXDT-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide, also known as MNPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the class of amides and is known for its unique biochemical and physiological effects. In

Mechanism of Action

2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide inhibits the activity of PARP-1 by binding to the enzyme's catalytic domain. This binding prevents the enzyme from carrying out its normal function of repairing damaged DNA. As a result, cells with damaged DNA are unable to repair themselves and undergo programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide have been extensively studied. In addition to its ability to inhibit PARP-1, 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to have anti-inflammatory properties. It has also been shown to have potential applications in the treatment of ischemic brain injury.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide in lab experiments is its specificity for PARP-1. This specificity allows researchers to study the effects of PARP-1 inhibition without interfering with other cellular processes. However, one limitation of using 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide is its relatively low solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings.

Future Directions

There are several future directions for research on 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide. One area of interest is the development of more potent PARP-1 inhibitors based on the structure of 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide. Another area of interest is the study of 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide's potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the anti-inflammatory properties of 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide and their potential therapeutic applications.

Synthesis Methods

The synthesis method for 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide involves the reaction of 2-methyl-3-nitrobenzoic acid with 4-(1-piperidinyl)aniline in the presence of a coupling reagent. This reaction results in the formation of 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an enzyme that plays a role in DNA repair and cell death. Inhibition of PARP-1 has been shown to have therapeutic potential in cancer treatment, as well as in the treatment of other diseases such as stroke and neurodegenerative disorders.

properties

IUPAC Name

2-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14-17(6-5-7-18(14)22(24)25)19(23)20-15-8-10-16(11-9-15)21-12-3-2-4-13-21/h5-11H,2-4,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFLPEXIPQBXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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